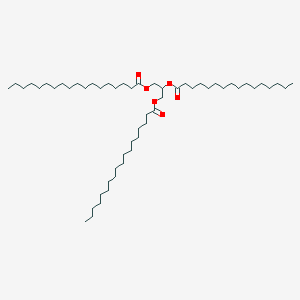

1,3-Distearoyl-2-palmitoylglycerol

Übersicht

Beschreibung

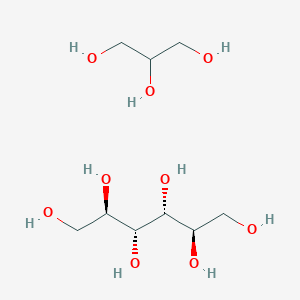

1,3-Distearoyl-2-Palmitoyl Glycerol: ist eine Triacylglycerol-Verbindung, die Stearinsäure an den Positionen sn-1 und sn-3 und Palmitinsäure an der Position sn-2 enthält . Diese Verbindung findet sich natürlicherweise im Milchfett von Rindern . Triacylglycerole sind eine Art von Lipiden, die in lebenden Organismen eine entscheidende Rolle bei der Energiespeicherung und dem Stoffwechsel spielen.

Wissenschaftliche Forschungsanwendungen

1,3-Distearoyl-2-Palmitoyl Glycerol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Untersucht wegen seiner Rolle im Lipidstoffwechsel und der Energiespeicherung in lebenden Organismen.

5. Wirkmechanismus

Der Wirkmechanismus von 1,3-Distearoyl-2-Palmitoyl Glycerol beinhaltet seine Interaktion mit Lipidstoffwechselwegen. Die Verbindung kann durch Lipasen hydrolysiert werden, um freie Fettsäuren und Glycerin freizusetzen, die dann in verschiedenen Stoffwechselprozessen verwendet werden . Die molekularen Zielstrukturen sind Enzyme, die am Lipidstoffwechsel beteiligt sind, wie Lipasen und Acyltransferasen .

Biochemische Analyse

Biochemical Properties

1,3-Distearoyl-2-palmitoylglycerol plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as lipases, which hydrolyze the ester bonds in triacylglycerols to release fatty acids and glycerol . The interaction with lipases is crucial for the mobilization and utilization of stored fats. Additionally, this compound can interact with proteins involved in lipid transport and storage, such as apolipoproteins, which facilitate the transport of lipids in the bloodstream .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules such as diacylglycerol, which acts as a secondary messenger in signal transduction pathways . This compound also affects gene expression by regulating the activity of transcription factors involved in lipid metabolism . Furthermore, this compound impacts cellular metabolism by serving as a substrate for energy production and storage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to lipases, facilitating the hydrolysis of ester bonds and the release of fatty acids . This compound can also inhibit or activate enzymes involved in lipid metabolism, such as acyl-CoA synthetase, which plays a role in fatty acid activation . Additionally, this compound influences gene expression by modulating the activity of transcription factors that regulate lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the release of free fatty acids and glycerol . Long-term studies have shown that this compound can affect cellular function by altering lipid metabolism and energy production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to enhance lipid metabolism and energy production without causing adverse effects . High doses can lead to toxic effects, such as lipid accumulation and oxidative stress . These threshold effects highlight the importance of dosage in determining the safety and efficacy of this compound in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including lipid metabolism and energy production. It interacts with enzymes such as lipases and acyl-CoA synthetase, which play key roles in the hydrolysis and activation of fatty acids . This compound also affects metabolic flux by influencing the levels of metabolites involved in lipid metabolism . Additionally, this compound can modulate the activity of cofactors such as coenzyme A, which is essential for fatty acid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by lipid transport proteins such as apolipoproteins . These proteins facilitate the movement of lipids through the bloodstream and their uptake by cells . Once inside the cells, this compound can be stored in lipid droplets or utilized for energy production . The distribution of this compound within tissues is influenced by factors such as lipid metabolism and energy demands .

Subcellular Localization

This compound is localized in various subcellular compartments, including lipid droplets, mitochondria, and the endoplasmic reticulum . In lipid droplets, it serves as a storage form of energy-rich fatty acids . In mitochondria, this compound is involved in energy production through beta-oxidation of fatty acids . In the endoplasmic reticulum, it participates in the synthesis and modification of lipids . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 1,3-Distearoyl-2-Palmitoyl Glycerol kann durch Veresterungsreaktionen von Glycerin und den entsprechenden Fettsäuren (Stearinsäure und Palmitinsäure) synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure, um den Veresterungsprozess zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von 1,3-Distearoyl-2-Palmitoyl Glycerol beinhaltet häufig Fraktionierungsverfahren. So kann beispielsweise die Hexan-Fraktionierung von Palm-Stearin und Sheabutter verwendet werden, um die gewünschten triacylglycerolreichen Fette zu erhalten . Dieses Verfahren ermöglicht die Trennung und Reinigung der Verbindung von anderen Lipidkomponenten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1,3-Distearoyl-2-Palmitoyl Glycerol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Hydroperoxide und andere Oxidationsprodukte zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Sauerstoff.

Hydrolyse: Die enzymatische Hydrolyse kann durch Lipasen unter milden Bedingungen erleichtert werden.

Hauptprodukte, die gebildet werden:

Oxidation: Hydroperoxide und sekundäre Oxidationsprodukte.

Hydrolyse: Freie Fettsäuren (Stearinsäure und Palmitinsäure) und Glycerin.

Wirkmechanismus

The mechanism of action of 1,3-Distearoyl-2-Palmitoyl Glycerol involves its interaction with lipid metabolism pathways. The compound can be hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes . The molecular targets include enzymes involved in lipid metabolism, such as lipases and acyltransferases .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

1,3-Dipalmitoyl-2-Oleoyl Glycerol (POP): Enthält Palmitinsäure an den Positionen sn-1 und sn-3 und Ölsäure an der Position sn-2.

1,2-Dioleoyl-3-Palmitoyl Glycerol (OOP): Enthält Ölsäure an den Positionen sn-1 und sn-2 und Palmitinsäure an der Position sn-3.

1,3-Distearoyl-2-Oleoyl Glycerol (SOS): Enthält Stearinsäure an den Positionen sn-1 und sn-3 und Ölsäure an der Position sn-2.

Eindeutigkeit: 1,3-Distearoyl-2-Palmitoyl Glycerol ist aufgrund seiner spezifischen Fettsäurezusammensetzung einzigartig, die seine physikalischen und chemischen Eigenschaften beeinflusst. Das Vorhandensein von Stearinsäure an den Positionen sn-1 und sn-3 und Palmitinsäure an der Position sn-2 führt zu einem eindeutigen Schmelzverhalten und Kristallisationseigenschaften im Vergleich zu anderen Triacylglycerolen .

Eigenschaften

IUPAC Name |

(2-hexadecanoyloxy-3-octadecanoyloxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVGTPFSVCXVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H106O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314731 | |

| Record name | Triglyceride StPSt,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

863.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:0/16:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0044722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2190-24-1 | |

| Record name | Triglyceride StPSt,sn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triglyceride StPSt,sn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TG(18:0/16:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0044722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 °C | |

| Record name | TG(18:0/16:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0044722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] 3-phenylprop-2-enoate](/img/structure/B1219220.png)

![3-[Dimethyl-[3-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium](/img/structure/B1219243.png)